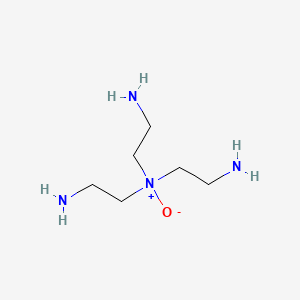
1-Oxide Trientine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxide Trientine, also known as triethylenetetramine 1-oxide, is an organic compound with the molecular formula C6H18N4O. It is a derivative of trientine, a well-known copper-chelating agent used primarily in the treatment of Wilson’s disease. The compound is characterized by its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxide Trientine typically involves the oxidation of trientine. One common method is the reaction of trientine with hydrogen peroxide under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 25-30°C to ensure optimal yield. The reaction can be represented as follows:
[ \text{C}6\text{H}{18}\text{N}_4 + \text{H}_2\text{O}_2 \rightarrow \text{C}6\text{H}{18}\text{N}_4\text{O} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade trientine and hydrogen peroxide. The reaction is conducted in large reactors with precise control over temperature and pH to ensure consistent product quality. The final product is purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
1-Oxide Trientine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxides.
Reduction: Reduction reactions can revert this compound back to trientine.
Substitution: The compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxides of trientine.
Reduction: Trientine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-Oxide Trientine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential role in modulating metal ion concentrations in biological systems.
Medicine: Explored for its therapeutic potential in treating metal ion-related disorders.
Industry: Utilized in the development of metal ion sensors and catalysts.
Mechanism of Action
The primary mechanism of action of 1-Oxide Trientine involves its ability to chelate metal ions. The compound forms stable complexes with metal ions such as copper, zinc, and iron. This chelation process involves the coordination of metal ions with the nitrogen and oxygen atoms in the molecule, effectively sequestering the metal ions and preventing their participation in harmful biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trientine: The parent compound, primarily used as a copper chelator.
Ethylenediamine: A simpler diamine with similar chelating properties.
Diethylenetriamine: Another polyamine with comparable metal-binding capabilities.
Uniqueness
1-Oxide Trientine is unique due to the presence of the oxide group, which enhances its chelating ability and stability compared to its parent compound, trientine. This modification allows for more effective and selective binding of metal ions, making it a valuable compound in various applications.
Properties
Molecular Formula |
C6H18N4O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-amino-N,N-bis(2-aminoethyl)ethanamine oxide |
InChI |
InChI=1S/C6H18N4O/c7-1-4-10(11,5-2-8)6-3-9/h1-9H2 |
InChI Key |
IJDRARSQBSPDQC-UHFFFAOYSA-N |
Canonical SMILES |
C(C[N+](CCN)(CCN)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





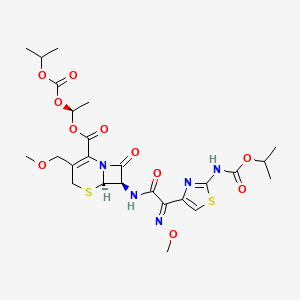
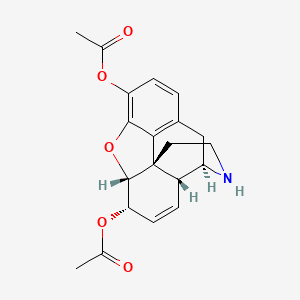
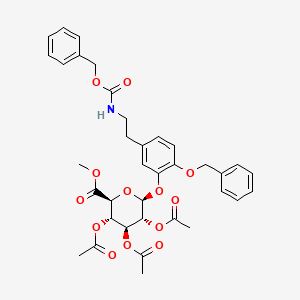
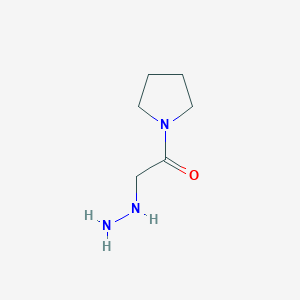

![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

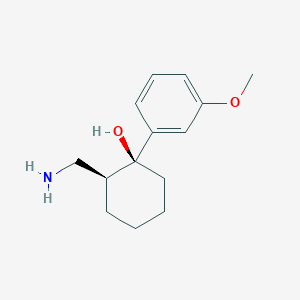
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
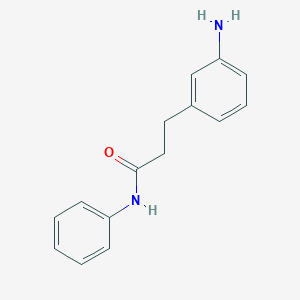
![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)
